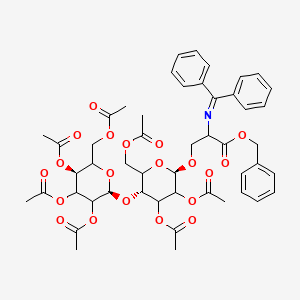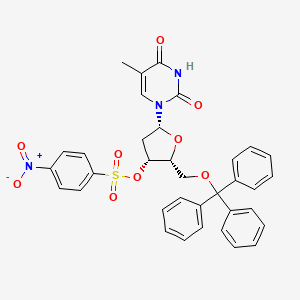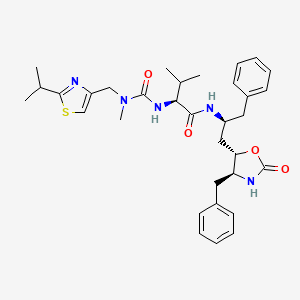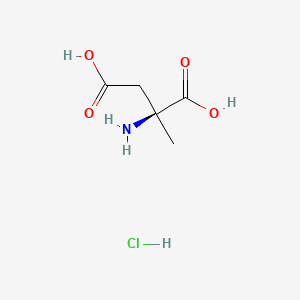![molecular formula C8H11N5S2 B562024 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 CAS No. 1185040-73-6](/img/structure/B562024.png)
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula 13C3 C5 H11 N5 S2 and a molecular weight of 244.3144 . This compound is notable for its incorporation of carbon-13 isotopes, which makes it particularly useful in various scientific studies involving metabolic pathways and molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification techniques to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols .
科学研究应用
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and the tracing of molecular pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceutical compounds.
Industry: Applied in the development of new materials and the optimization of industrial chemical processes.
作用机制
The mechanism of action of 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 involves its incorporation into molecular structures where the carbon-13 isotopes can be tracked using various analytical techniques. This allows researchers to study the behavior and interactions of the compound within different systems. The molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 include:
2-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile: Similar structure but without the carbon-13 labeling.
3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile: Similar structure but with different isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which provides a distinct advantage in tracing and studying molecular interactions and pathways. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential .
属性
IUPAC Name |
2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYYRZENXOYAP-TTXLGWKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661901 |
Source


|
| Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185040-73-6 |
Source


|
| Record name | N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)






![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)


![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
